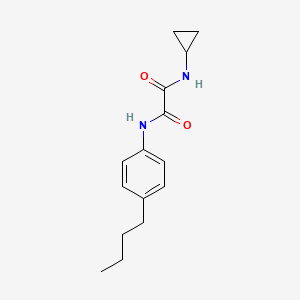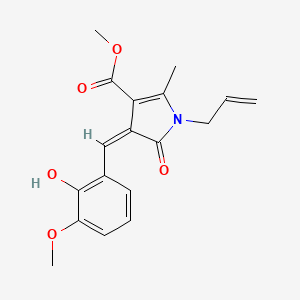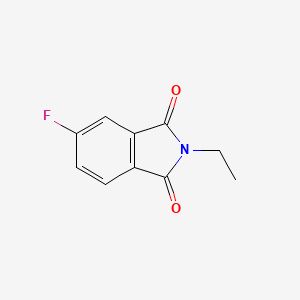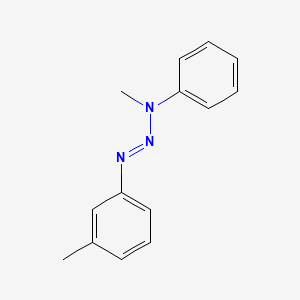
N'-(4-butylphenyl)-N-cyclopropyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-butylphenyl)-N-cyclopropyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a butyl-substituted phenyl group and a cyclopropyl group attached to the oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-butylphenyl)-N-cyclopropyloxamide typically involves the reaction of 4-butylaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-butylaniline by the reduction of 4-nitrobutylbenzene.
Step 2: Reaction of 4-butylaniline with cyclopropyl isocyanate to form N’-(4-butylphenyl)-N-cyclopropyloxamide.
The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxamide.
Industrial Production Methods
Industrial production of N’-(4-butylphenyl)-N-cyclopropyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-butylphenyl)-N-cyclopropyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The phenyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-butylphenyl)-N-cyclopropylcarbamate, while reduction can produce N’-(4-butylphenyl)-N-cyclopropylamine.
Scientific Research Applications
N’-(4-butylphenyl)-N-cyclopropyloxamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-butylphenyl)-N-cyclopropyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N’-(4-butylphenyl)-N-cyclopropyloxamide can be compared with other similar compounds, such as:
N’-(4-methylphenyl)-N-cyclopropyloxamide: Similar structure but with a methyl group instead of a butyl group.
N’-(4-ethylphenyl)-N-cyclopropyloxamide: Contains an ethyl group instead of a butyl group.
N’-(4-propylphenyl)-N-cyclopropyloxamide: Features a propyl group in place of the butyl group.
The uniqueness of N’-(4-butylphenyl)-N-cyclopropyloxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-(4-butylphenyl)-N-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-4-11-5-7-12(8-6-11)16-14(18)15(19)17-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGGUMJJXVUBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)
![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)


![4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5134166.png)

![METHYL 7-CYCLOPROPYL-3-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5134185.png)
![3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5134190.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
![2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B5134199.png)
![Ethyl 2-({[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5134208.png)
